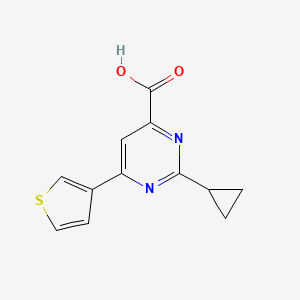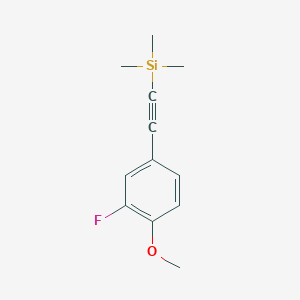
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluoro and methoxy group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-fluoro-4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized phenylethynyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as conducting polymers and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, which can be selectively removed under mild conditions. The phenylethynyl group can participate in various reactions, such as cycloaddition and cross-coupling, to form new carbon-carbon bonds. The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxy-phenylethynyl)-phenylamine
- 1-(3-Fluoro-4-methoxy-phenylethynyl)-cyclopentanol
Uniqueness
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which provides additional reactivity and versatility in organic synthesis. The combination of fluoro and methoxy substituents on the phenylethynyl group also imparts distinct electronic properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C12H15FOSi |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FOSi/c1-14-12-6-5-10(9-11(12)13)7-8-15(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
UBLVRRIBENJYIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
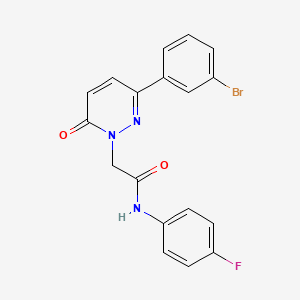



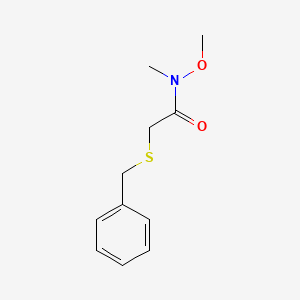

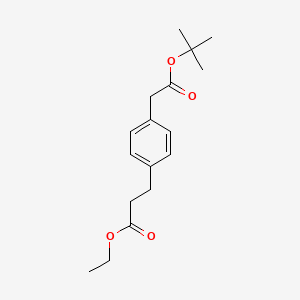
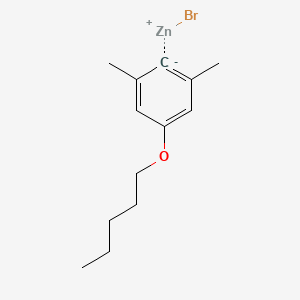
![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)

